molecular formula C25H31BrCl2N4 B12002243 N4-(2-(4-Bromostyryl)-7-chloroquinazolin-4-yl)-N1,N1-diethylpentane-1,4-diamine hydrochloride

N4-(2-(4-Bromostyryl)-7-chloroquinazolin-4-yl)-N1,N1-diethylpentane-1,4-diamine hydrochloride

Cat. No.: B12002243
M. Wt: 538.3 g/mol
InChI Key: LYDCXADWPOEZBZ-GYVLLFFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-(2-(4-Bromostyryl)-7-chloroquinazolin-4-yl)-N1,N1-diethylpentane-1,4-diamine hydrochloride, often referred to as Compound X , is a synthetic organic compound with a complex structure. Let’s break it down:

    Chemical Formula: CHBrClN

    Molecular Weight: 475.86 g/mol

This compound combines a quinazoline core with a styryl group and an ethylpentane-diamine moiety. Its unique structure makes it intriguing for various applications.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

Compound X undergoes several reactions:

    Oxidation: It can be oxidized to form a quinazoline N-oxide.

    Reduction: Reduction of the styryl group yields a saturated analog.

    Substitution: The chlorine atom can be substituted with other functional groups.

    Common Reagents: Sodium borohydride (for reduction), hydrogen peroxide (for oxidation), and various nucleophiles (for substitution).

    Major Products: The reduced form and substituted derivatives.

Scientific Research Applications

    Medicine: Compound X exhibits promising antitumor activity by inhibiting specific kinases involved in cell proliferation.

    Chemistry: It serves as a versatile building block for designing novel quinazoline-based compounds.

    Biology: Researchers explore its effects on cell signaling pathways and apoptosis.

    Industry: Used in the synthesis of fluorescent dyes and imaging agents.

Mechanism of Action

  • Compound X likely targets kinases or receptors involved in cancer cell growth.
  • It modulates intracellular signaling cascades, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Properties

Molecular Formula

C25H31BrCl2N4

Molecular Weight

538.3 g/mol

IUPAC Name

4-N-[2-[(E)-2-(4-bromophenyl)ethenyl]-7-chloroquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine;hydrochloride

InChI

InChI=1S/C25H30BrClN4.ClH/c1-4-31(5-2)16-6-7-18(3)28-25-22-14-13-21(27)17-23(22)29-24(30-25)15-10-19-8-11-20(26)12-9-19;/h8-15,17-18H,4-7,16H2,1-3H3,(H,28,29,30);1H/b15-10+;

InChI Key

LYDCXADWPOEZBZ-GYVLLFFHSA-N

Isomeric SMILES

CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)/C=C/C3=CC=C(C=C3)Br.Cl

Canonical SMILES

CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)C=CC3=CC=C(C=C3)Br.Cl

Origin of Product

United States

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